Pentixafor

説明

特性

IUPAC Name |

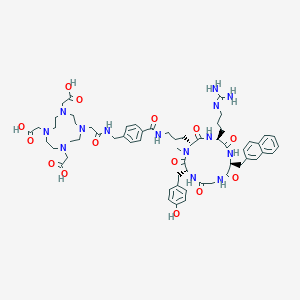

2-[4,7-bis(carboxymethyl)-10-[2-[[4-[3-[(2R,5S,8S,14R)-5-[3-(diaminomethylideneamino)propyl]-14-[(4-hydroxyphenyl)methyl]-1-methyl-8-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propylcarbamoyl]phenyl]methylamino]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H80N14O14/c1-70-49(9-5-20-63-55(84)43-16-10-40(11-17-43)33-65-51(77)35-71-22-24-72(36-52(78)79)26-28-74(38-54(82)83)29-27-73(25-23-71)37-53(80)81)58(87)68-46(8-4-21-64-60(61)62)57(86)69-47(32-41-12-15-42-6-2-3-7-44(42)30-41)56(85)66-34-50(76)67-48(59(70)88)31-39-13-18-45(75)19-14-39/h2-3,6-7,10-19,30,46-49,75H,4-5,8-9,20-29,31-38H2,1H3,(H,63,84)(H,65,77)(H,66,85)(H,67,76)(H,68,87)(H,69,86)(H,78,79)(H,80,81)(H,82,83)(H4,61,62,64)/t46-,47-,48+,49+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSUJVKAXNLHVRB-HUMWUIFSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C1=O)CC2=CC=C(C=C2)O)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CCCNC(=O)C5=CC=C(C=C5)CNC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](C1=O)CC2=CC=C(C=C2)O)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CCCNC(=O)C5=CC=C(C=C5)CNC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H80N14O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1221.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341207-62-2 |

Source

|

| Record name | Pentixafor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1341207622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BOCLATIXAFORTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TOZ93UY3AX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pentixafor's Mechanism of Action in CXCR4 Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Pentixafor, a potent and specific antagonist of the C-X-C chemokine receptor 4 (CXCR4). This document details the molecular interactions, downstream signaling consequences, and key experimental methodologies used to characterize this important molecule in cancer research and molecular imaging.

Introduction to the CXCL12/CXCR4 Axis and this compound

The C-X-C chemokine receptor 4 (CXCR4) is a G-protein coupled receptor (GPCR) that, with its exclusive endogenous ligand CXCL12 (stromal cell-derived factor-1 or SDF-1), plays a critical role in numerous physiological processes, including embryogenesis, hematopoiesis, and immune cell trafficking.[1][2] However, the CXCL12/CXCR4 signaling axis is also implicated in the pathology of over 30 different types of cancer, where its overexpression is associated with tumor growth, progression, invasion, and metastasis.[1][3][4] This makes the CXCR4 receptor a highly attractive target for both diagnostic imaging and therapeutic intervention in oncology.[5]

This compound (also known as CPCR4.2) is a small, cyclic pentapeptide-based molecule developed as a high-affinity antagonist for CXCR4.[6] When labeled with radionuclides such as Gallium-68 (⁶⁸Ga), it becomes [⁶⁸Ga]this compound, a powerful tool for in vivo imaging of CXCR4 expression using Positron Emission Tomography (PET).[3][7] This allows for non-invasive assessment of tumor burden and can help stratify patients for CXCR4-directed therapies.[4][7]

Core Mechanism of Action: Competitive Antagonism

This compound functions as a competitive antagonist of the CXCR4 receptor. It binds with high affinity and specificity to CXCR4, thereby physically blocking the binding of its natural ligand, CXCL12.[8] This inhibition of the CXCL12/CXCR4 interaction is the primary mechanism through which this compound exerts its effects. By preventing CXCL12 from activating the receptor, this compound effectively shuts down the downstream signaling cascades that promote cancer cell survival, proliferation, and migration.[3]

Inhibition of Downstream Signaling Pathways

Activation of CXCR4 by CXCL12 initiates several intracellular signaling pathways crucial for cancer progression.[3] this compound's blockade of this initial step leads to the inhibition of these key pathways:

-

PI3K/Akt Pathway: This pathway is a central regulator of cell survival and proliferation. The CXCL12/CXCR4 axis activates the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, which in turn promotes cell growth and prevents apoptosis.[1]

-

ERK/MAPK Pathway: The Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway is critical for cell proliferation, differentiation, and migration.[3] Studies have shown that blockage of CXCR4 can inhibit the ERK1/2 signaling pathway, reducing the metastatic potential of cancer cells.[3][9]

The following diagram illustrates the antagonistic action of this compound on the CXCR4 signaling pathways.

Quantitative Data: Binding Affinity

The binding affinity of this compound and its analogues to the CXCR4 receptor is a critical determinant of its efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit 50% of the radioligand binding. The affinity of this compound is notably influenced by the specific radiometal and chelator used in the complex.[10]

| Compound | Cell Line | Radioligand | IC₅₀ (nM) | Reference |

| This compound (unlabeled) | Jurkat | [¹²⁵I]FC131 | 102 ± 17 | [10] |

| [ⁿᵃᵗGa]this compound | Jurkat | [¹²⁵I]FC131 | 24.6 ± 2.5 | [10] |

| [ⁿᵃᵗLu]this compound | Jurkat | [¹²⁵I]FC131 | 40.9 ± 12 | [10] |

| [ⁿᵃᵗY]this compound | Jurkat | [¹²⁵I]FC131 | 40.8 ± 27 | [10] |

| [ⁿᵃᵗBi]this compound | Jurkat | [¹²⁵I]FC131 | 22.1 ± 7.0 | [10] |

| [ⁿᵃᵗIn]this compound | Jurkat | [¹²⁵I]FC131 | 44 ± 4 | [6][10] |

| [⁶⁸Ga]NOTA-pentixafor | Jurkat | [¹²⁵I]FC131 | 1.4-fold improved vs. [⁶⁸Ga]this compound | [5] |

| [ⁿᵃᵗGa]this compound | hCXCR4 (Jurkat) | [¹²⁵I]FC-131 | 24.8 ± 2.5 | [6][11] |

| [ⁿᵃᵗGa]this compound | mCXCR4 (Eµ-myc 1080) | [¹²⁵I]CPCR4.3 | >1000 | [11] |

Data are presented as mean ± standard deviation from multiple experiments.

Key Experimental Protocols

Characterizing the mechanism of action of this compound involves several key in vitro assays. The following sections provide detailed methodologies for these essential experiments.

Competitive Binding Assay

This assay is fundamental for determining the binding affinity (IC₅₀) of this compound for the CXCR4 receptor. It measures the ability of unlabeled this compound to compete with a radiolabeled ligand for binding to CXCR4-expressing cells.

Methodology

-

Cell Culture: Jurkat T-cell lymphoma cells, which endogenously express a high level of human CXCR4, are cultured under standard conditions.[10]

-

Cell Preparation: Cells are harvested, washed, and resuspended in binding buffer. A specific number of cells (e.g., 4 x 10⁵ cells per vial) is used for each data point.[10]

-

Competition Reaction:

-

Cells are incubated with a constant, low concentration (e.g., 0.1 nM) of a radiolabeled CXCR4 ligand, such as [¹²⁵I]FC131.[10]

-

Increasing concentrations of the unlabeled test compound (e.g., this compound derivatives, from 10⁻¹¹ to 10⁻⁵ M) are added to the incubation mixture.[10]

-

The total sample volume is kept constant (e.g., 250 µL).[10]

-

-

Incubation: The mixture is incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 4°C) to reach binding equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioactivity.

-

Quantification: The radioactivity retained on the filters (representing the bound radioligand) is measured using a gamma counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value.

Calcium Mobilization Assay

As CXCR4 is a Gq-coupled GPCR, its activation by an agonist like CXCL12 leads to an increase in intracellular calcium ([Ca²⁺]i) concentration.[12] An antagonist like this compound will block this effect. This assay measures changes in [Ca²⁺]i to determine the functional antagonistic activity of this compound.

Methodology

-

Cell Culture: A suitable cell line expressing CXCR4 (e.g., stably transfected CHO or HEK293 cells) is cultured in 96-well plates.

-

Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.[13] The dye is internalized and cleaved by intracellular esterases, becoming fluorescent upon binding to calcium.

-

Assay Preparation: After an incubation period, the dye-containing medium is removed, and cells are washed and placed in an assay buffer.

-

Compound Addition (Antagonist): The test compound (this compound) at various concentrations is added to the wells and pre-incubated for a specific time.

-

Agonist Stimulation: A fixed concentration of the agonist (CXCL12) is added to the wells to stimulate the CXCR4 receptor.

-

Signal Detection: The fluorescence intensity in each well is measured kinetically over time using a plate reader (e.g., FLIPR or FlexStation). The increase in fluorescence corresponds to the increase in intracellular calcium.

-

Data Analysis: The peak fluorescence response is measured. The ability of this compound to inhibit the CXCL12-induced calcium flux is plotted against the this compound concentration to determine its functional IC₅₀.

ERK Phosphorylation Assay (Western Blot)

This assay determines if this compound can block the CXCL12-induced activation (phosphorylation) of downstream signaling molecules like ERK1/2.

Methodology

-

Cell Culture and Starvation: CXCR4-expressing cells are grown to 70-80% confluency. To reduce basal signaling, cells are serum-starved for 12-24 hours prior to the experiment.[14]

-

Treatment:

-

Cells are pre-treated with various concentrations of this compound for a defined period.

-

Cells are then stimulated with a fixed concentration of CXCL12 for a short duration (e.g., 5-15 minutes) to induce ERK phosphorylation.

-

-

Cell Lysis: Cells are immediately placed on ice and lysed with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[14]

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[14]

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[14]

-

Immunoblotting:

-

The membrane is blocked with a protein solution (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.[14]

-

The membrane is first incubated with a primary antibody specific for phosphorylated ERK (p-ERK).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

-

Stripping and Reprobing: The same membrane is then stripped of the first set of antibodies and re-probed with an antibody for total ERK to ensure equal protein loading across all lanes.[15]

-

Data Analysis: The band intensities for p-ERK are normalized to the total ERK intensities. The inhibition of CXCL12-induced phosphorylation by this compound is then quantified.

Conclusion

This compound is a highly specific competitive antagonist of the CXCR4 receptor. Its mechanism of action is centered on blocking the binding of the endogenous ligand CXCL12, which in turn inhibits critical downstream signaling pathways, including the PI3K/Akt and ERK/MAPK cascades, that are fundamental to cancer cell proliferation, survival, and metastasis. The quantitative assessment of its binding affinity and functional antagonism through rigorous experimental protocols confirms its potency and utility as both a diagnostic imaging agent and a potential therapeutic. This detailed understanding of this compound's molecular interactions provides a solid foundation for its continued development and clinical application in oncology.

References

- 1. 68Ga-Pentixafor-PET/CT for Imaging of Chemokine Receptor 4 Expression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Response assessment with the CXCR4-directed positron emission tomography tracer [68Ga]this compound in a patient with extranodal marginal zone lymphoma of the orbital cavities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound PET/CT for imaging of chemokine receptor 4 expression in esophageal cancer – a first clinical approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [68Ga]this compound-PET/CT for imaging of chemokine receptor CXCR4 expression in multiple myeloma - Comparison to [18F]FDG and laboratory values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical evaluation of [(68)Ga]NOTA-pentixafor for PET imaging of CXCR4 expression in vivo - a comparison to [(68)Ga]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Current Status of 68Ga-Pentixafor in Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in PET imaging of the CXCR4 Receptor: [68Ga]Ga-PentixaFor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The influence of different metal-chelate conjugates of this compound on the CXCR4 affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A new class of this compound- and PentixaTher-based theranostic agents with enhanced CXCR4-targeting efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tebubio.com [tebubio.com]

- 13. agilent.com [agilent.com]

- 14. benchchem.com [benchchem.com]

- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Pentixafor in the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemokine receptor CXCR4, and its ligand CXCL12, represent a critical signaling axis in oncology, profoundly influencing the tumor microenvironment (TME). This axis is intricately involved in tumor proliferation, invasion, metastasis, angiogenesis, and the development of therapeutic resistance. Pentixafor, a potent cyclic pentapeptide antagonist of CXCR4, has emerged as a valuable tool for both diagnosing and potentially treating cancers that overexpress this receptor. This technical guide provides an in-depth overview of the role of this compound in the TME, detailing its mechanism of action, associated signaling pathways, and its application in preclinical and clinical research. Quantitative data from various studies are summarized, and detailed experimental protocols are provided to facilitate further investigation into this promising therapeutic and diagnostic target.

Introduction: The CXCR4/CXCL12 Axis in the Tumor Microenvironment

The tumor microenvironment is a complex and dynamic ecosystem comprising cancer cells, stromal cells, immune cells, and the extracellular matrix. The intricate crosstalk between these components dictates tumor progression and response to therapy. The C-X-C chemokine receptor type 4 (CXCR4) and its sole ligand, stromal cell-derived factor-1 (SDF-1/CXCL12), form a pivotal signaling axis that orchestrates many of these interactions.[1][2][3]

CXCR4 is a G-protein coupled receptor (GPCR) that is frequently overexpressed on the surface of a wide variety of cancer cells, including those of breast, lung, prostate, pancreatic, and ovarian cancers, as well as hematologic malignancies like lymphoma and multiple myeloma.[4] Its ligand, CXCL12, is highly expressed in organs that are common sites of metastasis, such as the bone marrow, lungs, liver, and lymph nodes.[2][3] This differential expression pattern is a key driver of metastasis, as cancer cells expressing CXCR4 are guided by the CXCL12 gradient to distant organs.[2]

Beyond metastasis, the CXCR4/CXCL12 axis contributes to several other hallmarks of cancer:

-

Tumor Growth and Proliferation: Activation of CXCR4 by CXCL12 triggers downstream signaling pathways that promote cancer cell survival and proliferation.[3]

-

Angiogenesis: The axis stimulates the formation of new blood vessels, which are essential for tumor growth and nutrient supply.

-

Immune Evasion: By influencing the trafficking of immune cells, the CXCR4/CXCL12 axis can create an immunosuppressive TME, allowing tumors to evade immune surveillance.[5]

-

Drug Resistance: The interaction between cancer cells and the bone marrow microenvironment, mediated by CXCR4/CXCL12, can confer resistance to chemotherapy.[1][3]

Given its central role in cancer progression, CXCR4 has become a highly attractive target for the development of novel diagnostic and therapeutic agents.

This compound: A High-Affinity CXCR4 Antagonist

This compound is a cyclic pentapeptide that acts as a highly specific and potent antagonist of CXCR4.[6] It was developed as a molecular probe for imaging CXCR4 expression and as a potential therapeutic agent. For diagnostic purposes, this compound is chelated with Gallium-68 ([68Ga]Ga-Pentixafor) for use in Positron Emission Tomography (PET) imaging.[6][7] For therapeutic applications, it can be labeled with beta-emitting radionuclides such as Lutetium-177 ([177Lu]) or Yttrium-90 ([90Y]), creating "theranostic" agents (Pentixather).[8][9]

The high affinity and specificity of this compound for CXCR4 allow for sensitive and accurate visualization of CXCR4-expressing tumors and their metastases.[7][10] This provides valuable information for patient stratification, disease staging, and monitoring response to therapy.

Quantitative Data

The following tables summarize key quantitative data for this compound and its analogs from various preclinical and clinical studies.

Table 1: In Vitro Binding Affinity of this compound and its Analogs to CXCR4

| Compound | Cell Line | Assay Method | IC50 (nM) | Reference |

| natGa-Pentixafor | Jurkat | Competitive Binding ([125I]FC131) | 9.7 ± 1.8 | [8] |

| Pentixather | Jurkat | Competitive Binding ([125I]FC131) | 20.3 ± 4.5 | [8] |

| natLu-Pentixather | Jurkat | Competitive Binding ([125I]FC131) | 4.3 ± 0.9 | [8] |

| natY-Pentixather | Jurkat | Competitive Binding ([125I]FC131) | 2.1 ± 0.5 | [8] |

| [68Ga]NOTA-pentixafor | Jurkat | Competitive Binding ([125I]FC131) | 6.9 ± 1.2 | [11][12] |

Table 2: Preclinical In Vivo Tumor Uptake of [68Ga]Ga-Pentixafor

| Cancer Model | Animal Model | Tumor Uptake (%ID/g) | Time Post-Injection | Reference |

| Daudi (Burkitt's lymphoma) | SCID mice | 16.2 ± 3.8 | 90 min | [11][12] |

| SU-DHL-8 (Large B-cell lymphoma) | SCID mice | 3.5 | 90 min | [7] |

| PC-3 (Prostate cancer) | nu/nu mice | 1.8 ± 0.6 | 60 min | [13] |

Table 3: Clinical [68Ga]Ga-Pentixafor PET/CT Imaging Data in Solid Tumors

| Tumor Type | Number of Patients | Median SUVmax | Reference |

| Ovarian Carcinoma | N/A | High | [14] |

| Small Cell Lung Cancer (SCLC) | 10 | 8.8 (range, 4.8-15.5) | [15] |

| Desmoplastic Small Round Cell Tumor | N/A | High | [14] |

| Adrenocortical Carcinoma (ACC) | N/A | High | [14] |

| Glioblastoma | 15 | 3.9 ± 2.0 | [16] |

| Neuroendocrine Tumors (NETs) | N/A | Moderate | [16] |

| Non-Small Cell Lung Cancer (NSCLC) | N/A | Moderate | [16] |

| Pancreatic Adenocarcinoma | N/A | Low to Moderate | [16] |

| Breast Cancer | N/A | Low | [16] |

| Melanoma | N/A | Low | [16] |

| Prostate Cancer | N/A | Minimal/Absent | [16] |

| Colorectal Carcinoma | N/A | Minimal/Absent | [16] |

SUVmax: Maximum Standardized Uptake Value

Signaling Pathways

The binding of CXCL12 to CXCR4 initiates a cascade of intracellular signaling events that are crucial for the diverse cellular responses mediated by this axis. This compound, by blocking this initial binding step, effectively inhibits these downstream pathways.

G-Protein Dependent Signaling

Upon ligand binding, CXCR4 undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily of the Gαi family. This activation results in the dissociation of the Gαi and Gβγ subunits, which then go on to activate multiple downstream effector molecules.[2]

Figure 1: CXCR4 G-Protein Dependent Signaling Pathways.

G-Protein Independent Signaling (β-arrestin Pathway)

Following activation, CXCR4 can be phosphorylated by G-protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins. This process not only mediates receptor desensitization and internalization but can also initiate a separate wave of signaling, independent of G-proteins.

Figure 2: CXCR4 β-arrestin Mediated Signaling and Internalization.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with CXCR4 and its effects on the tumor microenvironment.

In Vitro Competitive Binding Assay

This assay is used to determine the binding affinity (IC50) of this compound for the CXCR4 receptor.

Materials:

-

CXCR4-expressing cells (e.g., Jurkat T-cell lymphoma cells)

-

Radiolabeled CXCR4 ligand (e.g., [125I]FC131)

-

Unlabeled this compound

-

Binding buffer (e.g., Hank's Buffered Salt Solution with 1% BSA)

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Culture CXCR4-expressing cells to the desired density and wash with binding buffer.

-

Resuspend cells in binding buffer to a concentration of approximately 2 x 105 cells per well.

-

Prepare a serial dilution of unlabeled this compound in binding buffer.

-

In a 96-well plate, add the cell suspension, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.

-

Include control wells with cells and radiolabeled ligand only (total binding) and wells with an excess of unlabeled ligand (non-specific binding).

-

Incubate the plate at room temperature for 1-2 hours with gentle agitation.

-

Transfer the contents of the wells to a filter plate and wash with ice-cold binding buffer to remove unbound radioligand.

-

Allow the filters to dry, and then measure the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Figure 3: Workflow for an In Vitro Competitive Binding Assay.

Cell Migration (Transwell) Assay

This assay assesses the ability of this compound to inhibit CXCL12-induced cell migration.

Materials:

-

CXCR4-expressing cancer cells

-

Transwell inserts with a permeable membrane (e.g., 8 µm pores)

-

24-well plates

-

Serum-free cell culture medium

-

CXCL12

-

This compound

-

Cell staining dye (e.g., Calcein AM)

-

Fluorescence plate reader or microscope

Procedure:

-

Starve the cancer cells in serum-free medium for 4-6 hours.

-

In the lower chamber of a 24-well plate, add serum-free medium containing a specific concentration of CXCL12. For control wells, add medium without CXCL12.

-

Pre-incubate the starved cells with varying concentrations of this compound for 30-60 minutes.

-

Resuspend the cells in serum-free medium and add them to the upper chamber of the Transwell inserts.

-

Place the inserts into the wells of the 24-well plate.

-

Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration (e.g., 4-24 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several random fields under a microscope or quantify the fluorescence of stained cells using a plate reader.

-

Calculate the percentage of migration inhibition by this compound compared to the CXCL12-only control.

In Vivo [68Ga]Ga-Pentixafor PET/CT Imaging

This protocol outlines the general procedure for performing PET/CT imaging in preclinical and clinical settings.

Animal Studies (Xenograft Model):

-

Implant human cancer cells subcutaneously into immunodeficient mice (e.g., SCID or nu/nu mice).

-

Allow tumors to grow to a suitable size.

-

Anesthetize the mouse and inject a defined dose of [68Ga]Ga-Pentixafor intravenously via the tail vein.

-

At a specified time point post-injection (e.g., 60-90 minutes), perform a PET/CT scan.

-

For blocking studies, co-inject an excess of unlabeled this compound or another CXCR4 antagonist to demonstrate the specificity of the tracer uptake.

-

After imaging, the mouse may be euthanized for ex vivo biodistribution studies, where organs and the tumor are harvested, weighed, and their radioactivity is measured.

Clinical Studies:

-

Recruit patients with cancers known to express CXCR4.

-

Ensure the patient has fasted if required for the specific imaging protocol.

-

Inject a sterile, pyrogen-free dose of [68Ga]Ga-Pentixafor intravenously.

-

After an uptake period of approximately 60 minutes, perform a whole-body PET/CT scan.

-

Reconstruct and analyze the images to identify areas of high tracer uptake, which correspond to regions of high CXCR4 expression.

-

Quantify the tracer uptake using metrics such as the Standardized Uptake Value (SUV).

Figure 4: General Workflow for Preclinical and Clinical [⁶⁸Ga]Ga-Pentixafor PET/CT Imaging.

Immunohistochemistry (IHC) for CXCR4 Expression

IHC is used to visualize the expression and localization of CXCR4 in tumor tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections

-

Primary antibody against CXCR4

-

Secondary antibody conjugated to an enzyme (e.g., HRP)

-

Chromogenic substrate (e.g., DAB)

-

Antigen retrieval solution (e.g., citrate (B86180) buffer)

-

Blocking solution (e.g., normal serum)

-

Hematoxylin (B73222) for counterstaining

-

Microscope

Procedure:

-

Deparaffinize and rehydrate the FFPE tissue sections.

-

Perform antigen retrieval by heating the slides in the appropriate buffer.

-

Block endogenous peroxidase activity with a hydrogen peroxide solution.

-

Block non-specific antibody binding with a blocking solution.

-

Incubate the sections with the primary anti-CXCR4 antibody at a predetermined optimal dilution and time.

-

Wash the sections and incubate with the enzyme-conjugated secondary antibody.

-

Wash the sections and apply the chromogenic substrate to visualize the antibody binding (typically a brown precipitate).

-

Counterstain the sections with hematoxylin to visualize the cell nuclei.

-

Dehydrate and mount the sections.

-

Examine the slides under a microscope to assess the intensity and localization (membranous, cytoplasmic) of CXCR4 staining.

Conclusion and Future Directions

This compound has proven to be a highly valuable tool for interrogating the role of the CXCR4/CXCL12 axis in the tumor microenvironment. As a diagnostic agent, [68Ga]Ga-Pentixafor PET/CT provides a non-invasive method to assess CXCR4 expression, which can aid in patient selection for CXCR4-targeted therapies and in monitoring treatment response. The development of theranostic pairs, such as [177Lu]- and [90Y]-Pentixather, holds great promise for personalized cancer treatment.

Future research will likely focus on:

-

Expanding the clinical applications of this compound-based imaging and therapy to a wider range of solid and hematologic malignancies.

-

Investigating the combination of CXCR4 antagonists like this compound with other cancer therapies, such as chemotherapy, immunotherapy, and other targeted agents, to overcome drug resistance and enhance therapeutic efficacy.

-

Developing next-generation CXCR4-targeted agents with improved pharmacokinetic properties and therapeutic indices.

The continued exploration of this compound and the CXCR4/CXCL12 axis will undoubtedly provide further insights into the complex biology of the tumor microenvironment and pave the way for more effective and personalized cancer treatments.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Immunohistochemical Detection of the CXCR4 Expression in Tumor Tissue Using the Fluorescent Peptide Antagonist Ac-TZ14011-FITC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biodistribution and radiation dosimetry for the chemokine receptor CXCR4-targeting probe 68Ga-pentixafor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]

- 7. Facebook [cancer.gov]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Immunohistochemical expression of chemokine receptor in neuroendocrine neoplasms (CXCR4) of the gastrointestinal tract: a retrospective study of 71 cases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preclinical evaluation of [68Ga]NOTA-pentixafor for PET imaging of CXCR4 expression in vivo — a comparison to [68Ga]this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preclinical evaluation of [(68)Ga]NOTA-pentixafor for PET imaging of CXCR4 expression in vivo - a comparison to [(68)Ga]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [68Ga]this compound for CXCR4 imaging in a PC-3 prostate cancer xenograft model – comparison with [18F]FDG PET/CT, MRI and ex vivo receptor expression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CXCR4-directed PET/CT with [68 Ga]Ga-pentixafor in solid tumors—a comprehensive analysis of imaging findings and comparison with histopathology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. oncotarget.com [oncotarget.com]

- 16. Evaluating the diagnostic utility of [⁶⁸Ga]Ga-Pentixafor in solid tumors: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

Pentixafor for Imaging Hematological Malignancies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Pentixafor, a novel radiopharmaceutical agent for the imaging of hematological malignancies. This compound is a cyclic pentapeptide that targets the C-X-C chemokine receptor type 4 (CXCR4), a key factor in tumor growth, metastasis, and resistance to therapy. [ 12 ] When labeled with Gallium-68 (⁶⁸Ga), this compound enables the sensitive and specific visualization of CXCR4 expression in vivo using Positron Emission Tomography (PET). This guide details the mechanism of action of this compound, the critical role of the CXCR4/SDF-1 signaling pathway in cancer, and its application in the diagnosis and staging of various hematological malignancies, including lymphoma and multiple myeloma. We present a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols for its use, and visualizations of key biological and experimental workflows.

Introduction to this compound and CXCR4

The chemokine receptor CXCR4, and its exclusive ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12), play a pivotal role in normal physiological processes such as hematopoiesis, organogenesis, and immune responses. [ 9, 21 ] However, the CXCR4/SDF-1 axis is also implicated in the pathophysiology of numerous diseases, including a wide range of cancers. [ 4, 18 ] In the context of hematological malignancies, the interaction between CXCR4 expressed on tumor cells and CXCL12 secreted by the bone marrow microenvironment promotes tumor cell retention, survival, proliferation, and evasion of therapy. [ 4, 12 ]

This compound is a high-affinity antagonist of CXCR4. [ 33 ] Its development as a PET imaging agent, particularly when labeled with the positron-emitter Gallium-68 (⁶⁸Ga-Pentixafor), allows for the non-invasive in vivo quantification of CXCR4 expression. [ 9 ] This provides a powerful tool for diagnosing and staging hematological malignancies, as well as for selecting patients who may benefit from CXCR4-targeted therapies.

Mechanism of Action and the CXCR4/SDF-1 Signaling Pathway

⁶⁸Ga-Pentixafor is a radiolabeled analog of CXCL12 and binds with high affinity to the CXCR4 receptor. [ 15 ] Upon intravenous administration, ⁶⁸Ga-Pentixafor distributes throughout the body and accumulates in tissues with high CXCR4 expression, including malignant lesions. The emitted positrons from the Gallium-68 isotope can then be detected by a PET scanner, generating a three-dimensional image that reflects the density and distribution of CXCR4 receptors.

The binding of CXCL12 to CXCR4 activates several downstream signaling pathways that are crucial for cancer progression. [ 4, 7 ] These pathways influence cell survival, proliferation, chemotaxis, and adhesion. [ 4, 18, 21 ]

Caption: CXCR4/SDF-1 Signaling Pathway.

Quantitative Data from Preclinical and Clinical Studies

Numerous studies have evaluated the diagnostic performance of ⁶⁸Ga-Pentixafor PET in various hematological malignancies. The following tables summarize key quantitative findings.

Table 1: Biodistribution of ⁶⁸Ga-Pentixafor in Humans (Healthy Volunteers and Patients)

| Organ | Mean SUVmax | Reference |

| Spleen | 6.80 | [ 27 ] |

| Kidneys | 4.99 - 5.3 | [ 8, 27 ] |

| Liver | ~2.7 | [ 8 ] |

| Bone Marrow | 2.1 | [ 8 ] |

| Urinary Bladder Wall | 12.2 (mGy) | [ 8 ] |

| Heart Wall | 4.0 (mGy) | [ 8 ] |

Note: SUV (Standardized Uptake Value) is a semi-quantitative measure of tracer uptake. mGy values represent absorbed radiation dose.

Table 2: Comparison of ⁶⁸Ga-Pentixafor PET and ¹⁸F-FDG PET in Hematological Malignancies

| Malignancy | Parameter | ⁶⁸Ga-Pentixafor | ¹⁸F-FDG | Reference |

| Multiple Myeloma | Patient-based positivity | 66% (23/35) | 47% (9/19) | [ 1 ] |

| Lesion Detection | More lesions in 21% of patients | More lesions in 37% of patients | [ 1 ] | |

| Patient-based positivity | 54% (13/24) | 67% (16/24) | [ 2 ] | |

| Lesion Detection | More lesions in 17% of patients | More lesions in 58% of patients | [ 2 ] | |

| Lymphoma (General) | Patient-based positivity | High, including in FDG-negative forms | Variable | [ 3 ] |

| Tumor-to-Background Ratio | 21.93 ± 10.77 | 4.29 ± 2.16 | [ 3 ] | |

| Mantle Cell Lymphoma (MCL) | Region-based Sensitivity | 100% | 75.2% | [ 5 ] |

| Diffuse Large B-cell Lymphoma (DLBCL) | Mean SUVmax | 1.38 | 2.68 | [ 6 ] |

| Mean Tumor-to-Background Ratio | 7.4 | 15.53 | [ 6 ] | |

| Waldenström Macroglobulinemia/Lymphoplasmacytic Lymphoma (WM/LPL) | Patient-based positivity | 100% | 58.8% | [ 26 ] |

| Bone Marrow Involvement Sensitivity | 94.1% | 58.8% | [ 26 ] | |

| Lymph Node Involvement Positivity | 76.5% | 11.8% | [ 26 ] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

⁶⁸Ga-Pentixafor Radiolabeling and Quality Control

The following diagram and protocol describe a typical automated synthesis and quality control workflow for producing clinical-grade ⁶⁸Ga-Pentixafor.

Caption: ⁶⁸Ga-Pentixafor Synthesis and QC Workflow.

Protocol for Automated ⁶⁸Ga-Pentixafor Synthesis:

-

Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 4 mL of 0.05 M HCl to obtain ⁶⁸GaCl₃.

-

Buffering: Transfer the ⁶⁸GaCl₃ eluate to the automated synthesis module. Add a solution of 20 µg of this compound precursor (e.g., DOTA-CPCR4.2) dissolved in a suitable buffer, such as HEPES. Some protocols may use sodium acetate (B1210297) to adjust the pH to 3.5-4.0. [ 1 ]

-

Reaction: Heat the reaction mixture at a temperature between 95°C and 125°C for 6 to 15 minutes. [ 4 ]

-

Purification: After the reaction, pass the solution through a pre-conditioned C18 cartridge to trap the ⁶⁸Ga-Pentixafor.

-

Final Formulation: Elute the C18 cartridge with ethanol (B145695) (e.g., 0.5 mL of 75% ethanol) to recover the final product. [ 1 ] The product is then diluted with a sterile saline solution for injection.

-

Sterilization: Pass the final product through a 0.22 µm sterile filter. [ 1 ]

Quality Control Procedures:

-

Radiochemical Purity (RCP): Determine the RCP using instant thin-layer chromatography (ITLC) and/or high-performance liquid chromatography (HPLC). The acceptance criterion is typically >95%. [ 3 ]

-

pH: Measure the pH of the final product, which should be within the range of 6.5 to 7.5.

-

Endotoxin Level: Perform a limulus amebocyte lysate (LAL) test to ensure the endotoxin level is below the acceptable limit (e.g., <17.5 EU/mL). [ 7 ]

-

Germanium-68 Breakthrough: Measure the amount of ⁶⁸Ge in the final product. The acceptable limit is typically less than 0.001% of the total radioactivity. [ 3 ]

-

Sterility: Conduct a sterility test to ensure the absence of microbial contamination.

In Vitro CXCR4 Competitive Binding Assay

Objective: To determine the binding affinity (IC₅₀) of non-radioactive this compound for the CXCR4 receptor.

Materials:

-

CXCR4-expressing cells (e.g., Jurkat T-cell leukemia line).

-

Radiolabeled CXCR4 ligand (e.g., [¹²⁵I]FC131).

-

Non-radioactive this compound (competitor).

-

Binding buffer (e.g., Hank's Balanced Salt Solution with 1% BSA).

-

96-well filter plates.

-

Gamma counter.

Protocol:

-

Cell Preparation: Culture and harvest CXCR4-expressing cells. Resuspend the cells in binding buffer to a concentration of approximately 2 x 10⁵ cells per well.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

A fixed concentration of the radiolabeled CXCR4 ligand.

-

Varying concentrations of non-radioactive this compound.

-

Control wells with no competitor (for total binding) and wells with a high concentration of a known CXCR4 antagonist (e.g., AMD3100) for non-specific binding.

-

-

Incubation: Add the cell suspension to each well. Incubate the plate at 37°C for 60 minutes.

-

Washing: After incubation, filter the contents of each well through the filter plate and wash the cells with cold binding buffer to remove unbound radioligand.

-

Measurement: Place the filter membrane from each well into a tube and measure the radioactivity using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Preclinical Animal Imaging with ⁶⁸Ga-Pentixafor

Objective: To evaluate the in vivo biodistribution and tumor-targeting efficacy of ⁶⁸Ga-Pentixafor in an animal model of hematological malignancy.

Animal Model:

-

Immunocompromised mice (e.g., SCID or nude mice).

-

Subcutaneously implant CXCR4-expressing human hematological cancer cells (e.g., Daudi lymphoma or OPM-2 multiple myeloma cells). Allow tumors to grow to a suitable size (e.g., 100-200 mm³).

Imaging Protocol:

-

Tracer Administration: Anesthetize the tumor-bearing mice. Inject approximately 15 MBq of ⁶⁸Ga-Pentixafor intravenously via the tail vein.

-

PET/CT Acquisition: At a specified time point post-injection (typically 60 minutes), place the anesthetized mouse in a small animal PET/CT scanner. Acquire a static PET scan followed by a CT scan for anatomical co-registration.

-

Image Analysis: Reconstruct the PET and CT images. Draw regions of interest (ROIs) over the tumor and various organs to quantify the tracer uptake, typically expressed as the percentage of injected dose per gram of tissue (%ID/g).

Clinical PET/CT Imaging Protocol with ⁶⁸Ga-Pentixafor

Patient Preparation:

-

No fasting is required for ⁶⁸Ga-Pentixafor PET/CT. [ 4 ]

-

Ensure adequate hydration.

Imaging Protocol:

-

Tracer Administration: Administer a dose of ⁶⁸Ga-Pentixafor intravenously. The injected activity typically ranges from 83 to 165 MBq. [ 4, 25 ]

-

Uptake Phase: The patient should rest for an uptake period, typically 60 minutes. [ 4, 25 ]

-

PET/CT Acquisition: Position the patient on the PET/CT scanner. Acquire a low-dose CT scan from the skull base to the mid-thighs for attenuation correction and anatomical localization. This is followed by a PET emission scan over the same anatomical range.

-

Image Analysis: Reconstruct the PET images and co-register them with the CT data. A nuclear medicine physician will visually and semi-quantitatively analyze the images. Lesions are identified as areas of focally increased tracer uptake compared to the surrounding normal tissue. [ 4 ] The standardized uptake value (SUV) is calculated for quantitative assessment.

Conclusion

⁶⁸Ga-Pentixafor PET/CT is a valuable imaging modality for the non-invasive assessment of CXCR4 expression in hematological malignancies. It demonstrates high specificity and provides excellent image contrast. In several types of lymphoma and in multiple myeloma, ⁶⁸Ga-Pentixafor has shown promise in detecting disease, sometimes outperforming the standard radiotracer, ¹⁸F-FDG. The ability to visualize and quantify CXCR4 expression opens new avenues for patient stratification for CXCR4-targeted therapies and for monitoring treatment response. The experimental protocols detailed in this guide provide a framework for researchers and clinicians to effectively utilize this innovative imaging agent in their work. Further research and clinical trials are ongoing to fully establish the clinical utility of this compound in the management of hematological malignancies.

Preclinical Profile of Pentixafor: A Technical Guide for Solid Tumor Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-X-C motif chemokine receptor 4 (CXCR4) and its cognate ligand, CXCL12, are pivotal players in cancer biology, influencing tumor progression, angiogenesis, metastasis, and the tumor microenvironment.[1][2][3] The overexpression of CXCR4 is a common feature in numerous solid tumors and is often correlated with a poor prognosis.[4][5] This has positioned CXCR4 as a compelling target for both diagnostic imaging and therapeutic intervention. Pentixafor, a cyclic pentapeptide, is a high-affinity antagonist of the CXCR4 receptor.[6][7] When labeled with radionuclides such as Gallium-68 ([68Ga]Ga-Pentixafor), it serves as a potent imaging agent for Positron Emission Tomography (PET). When chelated with therapeutic isotopes like Lutetium-177 ([177Lu]Lu-Pentixather), it transforms into a targeted radiopharmaceutical therapy agent, embodying the "theranostic" paradigm.[6][7] This technical guide provides a comprehensive overview of the preclinical evaluation of this compound in various solid tumor models, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

The CXCR4 Signaling Axis

The interaction between the CXCL12 ligand and the CXCR4 receptor initiates a cascade of intracellular signaling pathways critical to cell function and pathological processes in cancer.[2][8] Upon binding, CXCR4, a G-protein coupled receptor, activates pathways such as the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway, which promotes cell proliferation, survival, and angiogenesis.[9] This signaling is integral to tumor growth, invasion, and the metastatic spread to distant organs.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from various preclinical studies of [68Ga]Ga-Pentixafor in solid tumor xenograft models. Data is presented as the percentage of injected dose per gram of tissue (%ID/g) at a specified time post-injection (p.i.), unless otherwise noted.

Table 1: In Vivo Tumor Uptake of [68Ga]Ga-Pentixafor in Various Solid Tumor Xenograft Models

| Tumor Type | Cell Line | Animal Model | Tumor Uptake (%ID/g) | Time (p.i.) | Reference(s) |

| Neuroblastoma | IMR32 | Mouse | 5.8 | 60 min | [9] |

| Neuroendocrine | H727 | Mouse | 1.1 | 60 min | [9] |

| Small Cell Lung Cancer | H69 | SCID Mouse | 7.70 ± 1.46 | 30 min | [10] |

| Small Cell Lung Cancer | H69 | SCID Mouse | 3.47 ± 0.15 | 120 min | [10] |

| Pancreatic Cancer | Panc-1 | SCID Mouse | 0.46 ± 0.12 | 30 min | [10] |

| Pancreatic Cancer | Panc-1 | SCID Mouse | 0.41 ± 0.14 | 120 min | [10] |

| Prostate Cancer | PC-3 | Mouse | Lower than [18F]FDG | 60 min | [4][11] |

| Ovarian Cancer (Drug-Resistant) | SK-3rd | Xenograft Mouse | 1.53 ± 0.15 | 60 min | [12] |

| Ovarian Cancer (Control) | SK-NS | Xenograft Mouse | 0.67 ± 0.17 | 60 min | [12] |

| Burkitt's Lymphoma* | Daudi | SCID Mouse | 16.2 ± 3.8 | 90 min | [13][14] |

*Note: While a hematologic malignancy, the Daudi xenograft is frequently used as a high-CXCR4 expressing positive control in preclinical solid tumor studies.

Table 2: Comparative Biodistribution of [68Ga]Ga-Pentixafor in Daudi Xenograft-Bearing SCID Mice (90 min p.i.)

| Organ | Uptake (%ID/g) | Reference(s) |

| Blood | 0.97 ± 0.34 | [15] |

| Liver | 2.0 ± 0.3 | [13] |

| Kidneys | 1.7 ± 0.9 | [13] |

| Intestines | 0.7 ± 0.2 | [13] |

| Muscle | Not Reported | |

| Tumor (Daudi) | 16.2 ± 3.8 | [13] |

Table 3: Tumor-to-Background Ratios

| Tumor Model | Tracer | Ratio | Value | Time (p.i.) | Reference(s) |

| SCLC (H69) | [68Ga]Ga-Pentixafor | Tumor/Muscle | 12.55 ± 2.72 | 120 min | [10] |

| Prostate (PC-3) | [68Ga]Ga-Pentixafor | Tumor/Muscle | 3.80 ± 2.20 | 60 min | [4] |

| Prostate (PC-3) | [68Ga]Ga-Pentixafor | Tumor/Kidney | 0.33 ± 0.15 | 60 min | [4] |

| Prostate (PC-3) | [68Ga]Ga-Pentixafor | Tumor/Liver | 0.79 ± 0.26 | 60 min | [4] |

| Glioblastoma | [68Ga]Ga-Pentixafor | Tumor/Background (SUVmean) | 154.0 ± 90.7 | N/A | [5][16] |

| Glioblastoma | [18F]FET | Tumor/Background (SUVmean) | 4.1 ± 1.3 | N/A | [5][16] |

Experimental Protocols

Detailed and reproducible methodologies are the cornerstone of preclinical research. Below are generalized protocols for key experiments involved in the evaluation of this compound.

In Vitro CXCR4 Binding and Internalization Assays

Objective: To determine the binding affinity and internalization efficiency of this compound in cancer cell lines.

Methodology:

-

Cell Culture: CXCR4-expressing cancer cell lines (e.g., Jurkat for high expression, PC-3 for prostate, H69 for SCLC) are cultured under standard conditions.[13][14]

-

Competitive Binding Assay: Cells are incubated with a known radioligand for CXCR4 (e.g., [125I]FC131) and increasing concentrations of non-radioactive this compound.[14] The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

Internalization Assay: Cells are incubated with radiolabeled this compound (e.g., [68Ga]Ga-Pentixafor) at 37°C for various time points.[13][14] Surface-bound radioactivity is stripped using an acid wash (e.g., glycine (B1666218) buffer). The internalized fraction is measured by comparing the activity in the acid-resistant fraction (internalized) to the total cell-associated activity.[13]

Animal Xenograft Model Development

Objective: To establish solid tumors in immunodeficient mice for in vivo studies.

Methodology:

-

Animal Model: Severe combined immunodeficient (SCID) or other immunodeficient mice are typically used.[10]

-

Cell Implantation: A suspension of a human cancer cell line (e.g., 5-10 million PC-3 cells for prostate cancer) is injected subcutaneously into the flank of the mouse.[4][17]

-

Tumor Growth Monitoring: Tumors are allowed to grow to a specified size (e.g., 5-10 mm in diameter), which is monitored by caliper measurements.[4]

Small Animal PET/CT Imaging

Objective: To non-invasively visualize and quantify the biodistribution and tumor uptake of [68Ga]Ga-Pentixafor in vivo.

Methodology:

-

Radiotracer Administration: Tumor-bearing mice are anesthetized and injected intravenously (typically via the tail vein) with a defined dose of [68Ga]Ga-Pentixafor (e.g., 15-15.2 MBq).[10][17]

-

Imaging: At specific time points post-injection (e.g., 30, 60, 90, 120 minutes), static or dynamic PET scans are acquired using a preclinical PET/CT scanner.[10] A CT scan is performed for anatomical co-registration and attenuation correction.

-

Image Analysis: Images are reconstructed, and regions of interest (ROIs) are drawn over tumors and various organs on the co-registered PET/CT images. The tracer uptake is quantified, often as %ID/g or Standardized Uptake Value (SUV).[5]

Ex Vivo Biodistribution Studies

Objective: To provide a more accurate, quantitative assessment of radiotracer distribution in tissues after the final imaging time point.

Methodology:

-

Euthanasia and Dissection: Following the final PET scan, mice are euthanized.

-

Tissue Collection: Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) are explanted, weighed, and placed in tubes.[4]

-

Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter, alongside standards of the injected dose.

-

Data Calculation: The uptake in each tissue is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).[4]

Immunohistochemistry (IHC) and PCR

Objective: To correlate in vivo imaging findings with ex vivo CXCR4 expression in tumor tissue.

Methodology:

-

Tissue Processing: A portion of the explanted tumor is fixed in formalin and embedded in paraffin (B1166041) for IHC or flash-frozen for RNA extraction.

-

IHC: Tumor sections are stained with an anti-CXCR4 antibody. The intensity and extent of staining are evaluated to confirm the presence and localization of the CXCR4 protein.[3][4]

-

PCR: RNA is extracted from tumor tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression level of CXCR4 mRNA, providing a quantitative measure of gene expression.[4][11]

Experimental and Analytical Workflow

The preclinical evaluation of this compound typically follows a structured workflow, from initial in vitro characterization to in vivo validation and ex vivo confirmation.

Conclusion

Preclinical studies have consistently demonstrated the potential of this compound as a specific agent for imaging CXCR4 expression in a variety of solid tumors, including models of glioblastoma, small cell lung cancer, and neuroendocrine tumors.[1][9] The high tumor-to-background ratios observed in several models suggest its utility for clear tumor delineation.[5][10] However, uptake can be variable, as seen in some prostate and pancreatic cancer models, underscoring the heterogeneity of CXCR4 expression even within a single cancer type.[4][10] The robust preclinical data for [68Ga]Ga-Pentixafor has paved the way for clinical investigations and supports the ongoing development of its therapeutic counterpart, [177Lu]Lu-Pentixather, for targeted radionuclide therapy.[6][7] Future preclinical work will likely focus on exploring this compound in combination therapies, further elucidating resistance mechanisms, and expanding its application to a wider range of solid malignancies.[7][12]

References

- 1. Advances in PET imaging of the CXCR4 Receptor: [68Ga]Ga-PentixaFor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound PET/CT for imaging of chemokine receptor 4 expression in esophageal cancer – a first clinical approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. [68Ga]this compound for CXCR4 imaging in a PC-3 prostate cancer xenograft model – comparison with [18F]FDG PET/CT, MRI and ex vivo receptor expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 68Ga-Pentixafor-PET/CT for Imaging of Chemokine Receptor 4 Expression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current Status of 68Ga-Pentixafor in Solid Tumours [mdpi.com]

- 7. Current Status of 68Ga-Pentixafor in Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

- 10. jnm.snmjournals.org [jnm.snmjournals.org]

- 11. [68Ga]this compound for CXCR4 imaging in a PC-3 prostate cancer xenograft model - comparison with [18F]FDG PET/CT, MRI and ex vivo receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jnm.snmjournals.org [jnm.snmjournals.org]

- 13. Preclinical evaluation of [68Ga]NOTA-pentixafor for PET imaging of CXCR4 expression in vivo — a comparison to [68Ga]this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preclinical evaluation of [(68)Ga]NOTA-pentixafor for PET imaging of CXCR4 expression in vivo - a comparison to [(68)Ga]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jnm.snmjournals.org [jnm.snmjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. oncotarget.com [oncotarget.com]

The Advent of Pentixafor: A Technical Deep Dive into CXCR4-Targeted Theranostics

For Immediate Release

A groundbreaking stride in precision oncology and diagnostics has been made with the discovery and development of Pentixafor, a highly selective ligand for the C-X-C chemokine receptor 4 (CXCR4). This comprehensive technical guide delves into the core scientific principles, experimental validation, and clinical translation of this compound, offering researchers, scientists, and drug development professionals a detailed overview of this promising theranostic agent.

The overexpression of CXCR4 is a critical factor in the progression and metastasis of numerous cancers, making it a prime target for therapeutic intervention and diagnostic imaging. This compound, a cyclic pentapeptide, has emerged as a leading candidate for targeting CXCR4, enabling both the visualization of receptor expression through Positron Emission Tomography (PET) and the potential for targeted radionuclide therapy.

From Bench to Bedside: The Developmental Pathway

The journey of this compound from a promising molecule to a clinical tool has been marked by rigorous preclinical and clinical evaluation. Initially developed by Dr. H.J. Wester and his team in Munich, Germany, this compound is a CXCL12 analogue that binds to CXCR4 with high affinity.[1] Its development was a function-oriented approach aimed at creating potent and selective CXCR4 antagonists.

Radiolabeled with Gallium-68 ([68Ga]Ga-Pentixafor), it serves as a PET tracer for the non-invasive in vivo quantification of CXCR4 expression.[1] This has significant implications for patient stratification, allowing for the selection of individuals who would most benefit from CXCR4-targeted therapies. Furthermore, when labeled with therapeutic radionuclides like Lutetium-177 or Yttrium-90, the therapeutic analogue, PentixaTher, offers the potential for targeted destruction of cancer cells.

Quantitative Analysis of this compound's Performance

The efficacy and specificity of this compound have been quantified through a series of in vitro and in vivo studies. The following tables summarize key quantitative data from preclinical and clinical investigations.

Table 1: In Vitro Binding Affinity of this compound and its Analogues

| Compound | Cell Line | Radioligand | IC50 (nM) |

| [68Ga]this compound | Jurkat T-cells | [125I]FC131 | 1.4-fold improved affinity vs. [68Ga]NOTA-pentixafor |

| [68Ga]NOTA-pentixafor | Jurkat T-cells | [125I]FC131 | - |

| Pentixather | hCXCR4 | - | Data available |

| natLu-Pentixather | hCXCR4 | - | Data available |

| natY-Pentixather | hCXCR4 | - | Data available |

Note: Specific IC50 values for each compound were not consistently available in the initial search results, but the relative affinity improvement for [68Ga]this compound is noted.[2]

Table 2: Radiochemical and Quality Control Parameters of [68Ga]Ga-Pentixafor

| Parameter | Method | Specification | Result |

| Radiochemical Purity | ITLC | >98.5% | >98.5% |

| Radiochemical Purity | HPLC | >98% | 99.86%, 99.83%, 100% (in three validation runs) |

| Radiochemical Yield (non-decay corrected) | Automated Synthesis | - | 84.4% ± 0.9% |

| pH | - | 7 | 7 |

| Endotoxin (B1171834) Level | LAL Test | <17.5 EU/mL | <17.5 EU/mL |

Data compiled from multiple sources detailing automated synthesis protocols.[3][4][5]

Table 3: Preclinical Tumor Uptake of [68Ga]Ga-Pentixafor in Xenograft Models

| Cancer Model | Cell Line | Tumor Uptake (%ID/g at 90 min p.i.) |

| Daudi Lymphoma | Daudi | 16.2 ± 3.8 |

| Multiple Myeloma | MM.1S and OPM-2 | Strong binding observed |

| Small Cell Lung Cancer | H69 | 4.43 ± 0.84 (at 60 min p.i.) |

| Prostate Cancer | PC-3 | 1.8 ± 0.6 (at 60 min p.i.) |

%ID/g: percentage of injected dose per gram of tissue. Data is a compilation from various preclinical studies.[1][2][6][7]

Table 4: Clinical PET Imaging Data of [68Ga]Ga-Pentixafor in Various Cancers

| Cancer Type | Number of Patients | Mean SUVmax | Comparison with [18F]FDG-PET |

| Multiple Myeloma | 30 | Positively correlated with tumor burden markers | Higher positive rate than [18F]FDG (93.3% vs 53.3%) |

| Small Cell Lung Cancer | 10 | - | Detected more lesions than [68Ga]DOTATOC |

| Esophageal Cancer | 10 | - | 14 lesions positive for both, 5 FDG+/Pentixafor-, 7 FDG-/Pentixafor+ |

| Breast Cancer | 51 | 7.26 ± 2.84 | Lower uptake than [18F]FDG (SUVmax 18.8 ± 9.1) |

SUVmax: Maximum Standardized Uptake Value. These values represent a summary of findings from different clinical trials.[8][9][10][11]

Key Experimental Methodologies

The development and validation of this compound have relied on a series of well-defined experimental protocols. Below are detailed methodologies for key experiments.

Automated Radiosynthesis of [68Ga]Ga-Pentixafor

Objective: To produce sterile, high-purity [68Ga]Ga-Pentixafor for clinical use using an automated synthesis module.

Materials:

-

68Ge/68Ga generator

-

Automated synthesis module (e.g., Scintomics GRP®, Gaia/Luna Elysia-Raytest)

-

GMP-grade this compound peptide precursor

-

Reagents: 0.1 M HCl, 5 M NaCl, HEPES buffer, sterile water, ethanol

-

C18 Sep-Pak cartridge

-

Sterile filters (0.22 µm)

Protocol:

-

Elute the 68Ge/68Ga generator with 0.1 M HCl to obtain 68GaCl3.

-

The eluate is passed through a cation exchange cartridge.

-

68Ga is eluted from the cartridge using 5 M NaCl.

-

The 68Ga eluate is added to a reaction vial containing the this compound precursor in HEPES buffer (pH adjusted to ~4).

-

The reaction mixture is heated at a controlled temperature (e.g., 95-125°C) for a specific duration (e.g., 4-10 minutes).[4][5][12]

-

The reaction mixture is then passed through a C18 Sep-Pak cartridge to purify the [68Ga]Ga-Pentixafor.

-

The cartridge is washed with sterile water.

-

The final product is eluted from the cartridge with an ethanol/water mixture.

-

The eluate is passed through a sterile filter into a sterile vial and diluted with a phosphate (B84403) buffer solution.

-

Quality control tests are performed to determine radiochemical purity (ITLC and HPLC), pH, sterility, and endotoxin levels.

Competitive Binding Assay for IC50 Determination

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound, which reflects its binding affinity to the CXCR4 receptor.

Materials:

-

CXCR4-expressing cells (e.g., Jurkat T-cell leukemia cells)

-

Radioligand (e.g., [125I]FC131)

-

Unlabeled this compound at various concentrations

-

Assay buffer

-

Cell harvesting equipment

-

Gamma counter

Protocol:

-

Culture CXCR4-expressing cells to the desired density.

-

Prepare a series of dilutions of unlabeled this compound.

-

In a multi-well plate, add a fixed concentration of the radioligand to each well.

-

Add the varying concentrations of unlabeled this compound to the wells.

-

Add the CXCR4-expressing cells to each well.

-

Incubate the plate at a controlled temperature for a specific duration to allow for competitive binding.

-

Harvest the cells and wash to remove unbound radioligand.

-

Measure the radioactivity in the cell pellets using a gamma counter.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Calculate the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand.[2]

In Vivo Biodistribution Study in a Mouse Xenograft Model

Objective: To evaluate the distribution, tumor uptake, and clearance of [68Ga]Ga-Pentixafor in a living organism.

Materials:

-

Immunodeficient mice (e.g., SCID mice)

-

CXCR4-expressing tumor cells (e.g., Daudi lymphoma cells)

-

[68Ga]Ga-Pentixafor

-

Anesthesia

-

Gamma counter or PET scanner

Protocol:

-

Implant CXCR4-expressing tumor cells subcutaneously into the mice to establish xenografts.

-

Once the tumors reach a suitable size, inject a known activity of [68Ga]Ga-Pentixafor intravenously into the tail vein of the anesthetized mice.

-

At various time points post-injection (e.g., 30, 60, 90, 120 minutes), euthanize a cohort of mice.

-

Dissect major organs and the tumor.

-

Weigh each tissue sample and measure the radioactivity using a gamma counter.

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.

-

Alternatively, perform serial PET scans on the same animal at different time points to non-invasively assess biodistribution.[1][2][7]

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

To better understand the mechanism of action and the experimental processes involved in this compound's development, the following diagrams have been generated using Graphviz.

Caption: CXCR4 Signaling Pathway upon ligand binding.

Caption: this compound development and clinical translation workflow.

Conclusion and Future Directions

This compound represents a significant advancement in the field of nuclear medicine and oncology. Its high affinity and selectivity for CXCR4 make it a powerful tool for both diagnosing and potentially treating a wide range of cancers. The ability to non-invasively assess CXCR4 expression with [68Ga]Ga-Pentixafor PET opens up new avenues for personalized medicine, enabling the selection of patients for targeted therapies and monitoring their response to treatment.

Ongoing and future clinical trials will further elucidate the full potential of this compound and its therapeutic counterpart, PentixaTher. The continued development of such theranostic agents holds the promise of more effective and less toxic cancer treatments, ultimately improving patient outcomes. This technical guide provides a solid foundation for understanding the science behind this compound and its journey from a laboratory curiosity to a clinically relevant molecule.

References

- 1. Advances in PET imaging of the CXCR4 Receptor: [68Ga]Ga-PentixaFor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical evaluation of [(68)Ga]NOTA-pentixafor for PET imaging of CXCR4 expression in vivo - a comparison to [(68)Ga]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. On the Optimization of the Protocol for Automated Radiosyntheses of [68Ga]Ga-Pentixafor, [68Ga]Ga-FAPI-4 and [68Ga]Ga-DOTATATE in a Modular-Lab Standard - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mattioli1885journals.com [mattioli1885journals.com]

- 5. Automated synthesis and quality control of [68Ga]Ga-PentixaFor using the Gaia/Luna Elysia-Raytest module for CXCR4 PET imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Chemokine receptor-4 targeted PET/CT with 68Ga-Pentixafor in assessment of newly diagnosed multiple myeloma: comparison to 18F-FDG PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Current Status of 68Ga-Pentixafor in Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparing 68Ga-Pentixafor,18F-FDG PET/CT and Chemokine Receptor 4 Immunohistochemistry Staining in Breast Cancer: A Prospective Cross Sectional Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [68Ga]this compound-PET/CT for imaging of chemokine receptor 4 expression in small cell lung cancer - initial experience - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A new class of this compound- and PentixaTher-based theranostic agents with enhanced CXCR4-targeting efficiency - PMC [pmc.ncbi.nlm.nih.gov]

Pentixafor: A Theranostic Agent Targeting CXCR4 for Cancer Diagnosis and Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The C-X-C motif chemokine receptor 4 (CXCR4) has emerged as a critical target in oncology due to its overexpression in a multitude of malignancies and its integral role in tumor progression, metastasis, and therapy resistance.[1] Pentixafor, a cyclic pentapeptide with high affinity for CXCR4, has been developed as a versatile theranostic agent.[2] When labeled with Gallium-68 (⁶⁸Ga), [⁶⁸Ga]Ga-Pentixafor serves as a highly specific imaging agent for positron emission tomography (PET), enabling the non-invasive visualization and quantification of CXCR4 expression in vivo.[2][3] Its therapeutic counterpart, Pentixather, labeled with Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y), offers a targeted radionuclide therapy approach to deliver cytotoxic radiation directly to CXCR4-expressing tumor cells.[3][4] This guide provides a comprehensive technical overview of this compound, encompassing its mechanism of action, experimental protocols for its use, quantitative data from key studies, and its application in the clinical management of cancer.

The CXCR4/CXCL12 Axis: A Key Player in Cancer Pathophysiology

The CXCR4 receptor and its exclusive ligand, CXCL12 (stromal cell-derived factor-1 or SDF-1), form a critical signaling axis involved in various physiological processes, including hematopoiesis, immune cell trafficking, and angiogenesis.[5][6] In the context of cancer, this axis is frequently hijacked by tumor cells to promote their survival, proliferation, and dissemination.[7] Overexpression of CXCR4 has been documented in more than 20 different types of human cancers, including both solid tumors and hematological malignancies, and is often correlated with a poor prognosis.[1][8]

The binding of CXCL12 to CXCR4 initiates a cascade of intracellular signaling events, primarily through G-protein coupled pathways.[9] This activation leads to downstream effects that are crucial for tumor progression:

-

Tumor Cell Proliferation and Survival: The CXCL12/CXCR4 axis can activate pro-survival pathways such as PI3K/Akt and MAPK/ERK, promoting cancer cell growth and inhibiting apoptosis.[10][11]

-

Metastasis: CXCR4 expression on cancer cells facilitates their migration towards CXCL12 gradients, which are often high in organs that are common sites of metastasis, such as the bone marrow, lungs, and liver.[6] This directed migration is a key step in the metastatic cascade. The axis also promotes invasion by stimulating the expression of matrix metalloproteinases (MMPs).[12]

-

Angiogenesis: The CXCL12/CXCR4 signaling pathway can induce the formation of new blood vessels, which are essential for tumor growth and nutrient supply.[13]

-

Therapy Resistance: The tumor microenvironment, influenced by the CXCL12/CXCR4 axis, can provide a protective niche for cancer cells, contributing to resistance against conventional therapies.[14]

CXCR4 Signaling Pathway

The interaction of CXCL12 with CXCR4 triggers a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins. The subsequent dissociation of Gαi and Gβγ subunits initiates multiple downstream signaling cascades.

The Theranostic Principle of this compound

The theranostic approach combines diagnostic imaging with targeted therapy, allowing for patient stratification, treatment monitoring, and personalized medicine. This compound exemplifies this concept by utilizing the same molecular target, CXCR4, for both imaging and therapy.[15]

Diagnostic Imaging with [⁶⁸Ga]Ga-Pentixafor PET

[⁶⁸Ga]Ga-Pentixafor is a positron-emitting radiopharmaceutical used for PET imaging. Following intravenous injection, it binds with high specificity to CXCR4 receptors on the surface of cancer cells.[16] The emitted positrons annihilate with electrons in the surrounding tissue, producing two 511 keV gamma photons that are detected by the PET scanner. This allows for the three-dimensional visualization and quantification of CXCR4 expression throughout the body.

The primary applications of [⁶⁸Ga]Ga-Pentixafor PET in oncology include:

-

Diagnosis and Staging: Identifying primary tumors and metastatic lesions that overexpress CXCR4.

-

Patient Selection: Identifying patients who are most likely to benefit from CXCR4-targeted therapies.[3]

-

Treatment Monitoring: Assessing the response to therapy by measuring changes in CXCR4 expression.

-

Prognostication: High CXCR4 expression detected by [⁶⁸Ga]Ga-Pentixafor PET may be associated with a more aggressive disease phenotype.

Targeted Radionuclide Therapy with [¹⁷⁷Lu]Lu-Pentixather

For therapeutic applications, the CXCR4-targeting peptide is labeled with a beta-emitting radionuclide, most commonly Lutetium-177, to form [¹⁷⁷Lu]Lu-Pentixather.[17] Lutetium-177 emits beta particles with a mean energy of 134 keV and a maximum tissue penetration of approximately 2 mm, making it suitable for treating small to medium-sized tumors while minimizing damage to surrounding healthy tissues.[17] Upon binding to CXCR4, [¹⁷⁷Lu]Lu-Pentixather is internalized by the cancer cell, delivering a localized and cytotoxic dose of radiation that induces DNA damage and subsequent cell death.[17]

Theranostic Workflow

Experimental Protocols

Radiolabeling of [⁶⁸Ga]Ga-Pentixafor

Manual Method: A detailed manual radiolabeling procedure has been described.[18] Briefly:

-

Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.5 M HCl.

-

Adjust the pH of the eluate to 3.5-4.0 by adding 1.25 M sodium acetate (B1210297).

-

Add a solution of the this compound precursor (e.g., 20 µg).

-

Heat the reaction mixture at 105°C for 15 minutes.

-

Purify the final product using a Sep-Pak C18 cartridge.

Automated Synthesis: Automated synthesis modules provide a standardized and GMP-compliant method for producing [⁶⁸Ga]Ga-Pentixafor.[16][19] The general steps involve:

-

Elution of the ⁶⁸Ge/⁶⁸Ga generator.

-

Pre-concentration of ⁶⁸Ga³⁺ on a cation exchange cartridge.

-

Elution of ⁶⁸Ga³⁺ into a reaction vial containing the this compound precursor and a buffer (e.g., HEPES).

-

Heating the reaction mixture (e.g., 95°C for 10 minutes).[20]

-

Purification of the final product using solid-phase extraction (SPE) cartridges.

Quality Control: The radiochemical purity of the final product should be determined using radio-thin-layer chromatography (radio-TLC) and/or radio-high-performance liquid chromatography (radio-HPLC).[20][21] Other quality control tests include pH measurement, sterility testing, and endotoxin (B1171834) analysis.[20]

Radiolabeling of [¹⁷⁷Lu]Lu-Pentixather

A common protocol for the radiolabeling of Pentixather with ¹⁷⁷Lu is as follows:[22][23]

-

Dissolve Pentixather in water to a concentration of 1 mM.

-

Add the required volume of the Pentixather solution to ¹⁷⁷LuCl₃ in 0.04 M HCl.

-

Add 1 M ammonium (B1175870) acetate buffer.

-

Heat the mixture at 95°C for 20-35 minutes.

-

The final product can be purified using a C18 cartridge if necessary.

Quality Control: Similar to [⁶⁸Ga]Ga-Pentixafor, quality control for [¹⁷⁷Lu]Lu-Pentixather involves assessing radiochemical purity via radio-TLC and radio-HPLC.[23]

In Vitro and Preclinical Evaluation

Competitive Binding Assay: The binding affinity of this compound to the CXCR4 receptor is typically determined through competitive binding assays using a radiolabeled CXCR4 ligand (e.g., [¹²⁵I]FC131) and CXCR4-expressing cells (e.g., Jurkat T-cells).[3] The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated.

Cell Uptake and Internalization Assay: These assays are performed to evaluate the cellular uptake and internalization of radiolabeled this compound in CXCR4-expressing cancer cell lines.[3] Cells are incubated with the radiotracer for various time points, and the cell-associated radioactivity is measured to determine the percentage of uptake and internalization.

Animal Xenograft Models: To evaluate the in vivo performance of this compound, animal models, typically immunodeficient mice bearing human cancer xenografts with varying levels of CXCR4 expression, are used.[1][24] Following intravenous injection of the radiotracer, PET imaging is performed to assess tumor uptake and biodistribution. Ex vivo biodistribution studies are also conducted by sacrificing the animals at different time points and measuring the radioactivity in various organs and the tumor.[1]

Clinical PET/CT Imaging Protocol with [⁶⁸Ga]Ga-Pentixafor

A typical clinical imaging protocol involves:[4][19][25]

-

Intravenous injection of 110-150 MBq of [⁶⁸Ga]Ga-Pentixafor.

-

An uptake period of 35-60 minutes.

-

Acquisition of a whole-body PET/CT scan from the head to the mid-thighs.

-

Low-dose CT is used for attenuation correction and anatomical localization.

Quantitative Data

In Vitro Binding Affinity

| Compound | Cell Line | IC₅₀ (nM) | Reference |